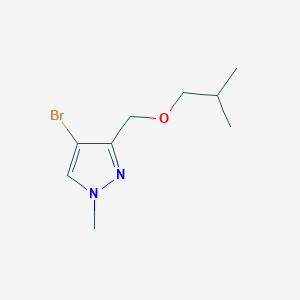

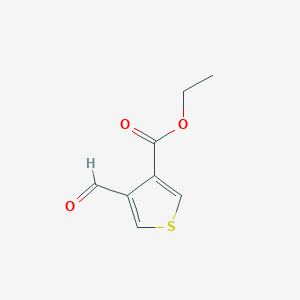

![molecular formula C11H16N6 B2536471 N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 73300-23-9](/img/structure/B2536471.png)

N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Novel Triazolo[1,5-a]pyrimidine Scaffolds

A study by Karami et al. (2020) described the synthesis of a new library of triazolo[1,5-a]pyrimidine scaffolds through a three-component cyclocondensation reaction using 3-aminotriazole, different aldehydes, and ketene N,S-acetal. This method highlights the synthesis's versatility, offering a pathway to skeletally distinct triazolo[1,5-a]pyrimidine-based heterocycles with potential for creating numerous hydrogen bonds due to the presence of five nitrogen heteroatoms (Karami, Bayat, Nasri, & Mirzaei, 2020).

Synthesis of 1,2,4-Triazolo[1,5-c]pyrimidines

Wamhoff et al. (1993) detailed the synthesis of heterocondensed 1,2,4-triazolo[1,5-c]pyrimidines from enaminonitriles via O-ethylformimides, exploring the versatility of dihalogentriphenylphosphorane in heterocyclic synthesis (Wamhoff, Kroth, & Strauch, 1993).

Three-Component Condensation for Triazolopyrimidinols

Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols through a three-component reaction, indicating a methodology for developing compounds with antimicrobial and antifungal properties (Komykhov, Bondarenko, Musatov, Diachkov, Gorobets, & Desenko, 2017).

Enaminones as Building Blocks

A study by Riyadh (2011) utilized enaminones as key intermediates for synthesizing substituted pyrazoles, [1,2,4]triazolo[4,3-a]pyrimidines, and other heterocycles, revealing their potential antitumor and antimicrobial activities (Riyadh, 2011).

DMAP Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Khashi et al. (2015) described the DMAP-catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the synthetic utility of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Mecanismo De Acción

Target of Action

N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been evaluated for its antiproliferative activity against several cancer cell lines . .

Mode of Action

It is known that some [1,2,3]triazolo[4,5-d]pyrimidine derivatives can induce apoptosis in cancer cells . This process is often associated with a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .

Result of Action

N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its derivatives have demonstrated moderate to good antiproliferative activity against several cancer cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Propiedades

IUPAC Name |

N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-17-11-9(15-16-17)10(12-7-13-11)14-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBBLBYCYNZJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=N1)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2536391.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide](/img/structure/B2536392.png)

![Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2536394.png)

![3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B2536397.png)

![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536411.png)